![molecular formula C19H19ClFN5O3 B2917757 3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-35-2](/img/structure/B2917757.png)

3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

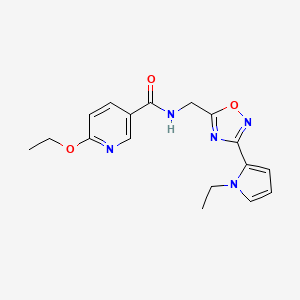

Molecular Structure Analysis

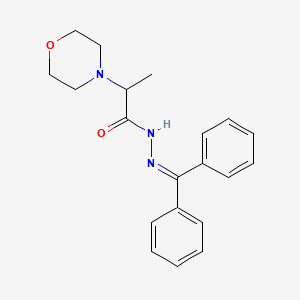

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazo[2,1-f]purine core would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the methoxyethyl group might participate in reactions involving ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación

N-heterocyclic Carbenes and Stability

Studies have explored the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene (NHC) precursors, including compounds with structures similar to the one . These investigations show that the reactivity and stability of these compounds are significantly influenced by the electron delocalization over the π-framework, which impacts their electrophilic properties and potential applications in catalysis or as intermediates in synthetic chemistry (Hobbs et al., 2010).

Dual-Target Directed Ligands for Neurodegenerative Diseases

Novel ligands based on annelated xanthine scaffold, similar to the compound , have been synthesized as dual-target-directed ligands. These compounds exhibit antagonistic activity against the A2A adenosine receptor and inhibit monoamine oxidase B (MAO-B), suggesting potential applications in the treatment of neurodegenerative diseases like Parkinson's disease. This dual-target approach may offer symptomatic relief and possibly disease-modifying effects, marking a significant step forward in the development of more effective therapies (Załuski et al., 2019).

Antidepressant and Anxiolytic Potential

Research into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has identified potential antidepressant and anxiolytic agents. Preliminary pharmacological studies indicate that certain compounds within this class can exhibit significant antidepressant activity in animal models, suggesting a novel avenue for the development of treatments for mood disorders (Zagórska et al., 2016).

Water-Soluble Tricyclic Xanthine Derivatives

The design and synthesis of water-soluble tricyclic xanthine derivatives, including benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, have been explored for their multitarget drug potential in neurodegenerative diseases. These compounds show promise as both adenosine receptor antagonists and monoamine oxidase inhibitors, highlighting their potential utility in the development of new therapeutic agents for conditions like Alzheimer's and Parkinson's diseases (Brunschweiger et al., 2014).

Metabolic Profile and Drug Development

The metabolic profile of alpha2-adrenergic agonists, including PT-31, a related compound, has been investigated to understand better the metabolites formed in liver microsomes. This research is crucial for assessing the safety, efficacy, and elimination of new drugs, providing valuable insights for pharmacokinetics studies and the development of safer pharmacological agents (Cardoso et al., 2019).

Propiedades

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN5O3/c1-11-9-25-15-16(22-18(25)24(11)7-8-29-3)23(2)19(28)26(17(15)27)10-12-13(20)5-4-6-14(12)21/h4-6,9H,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBBJDHXJCXSLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2917677.png)

![3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2917679.png)

![1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2917683.png)

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2917689.png)

![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)